Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethyl ester group, a benzimidazole ring, and an oxoacetate moiety, making it a versatile molecule for various chemical and biological studies.
Scientific Research Applications
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Future Directions
Benzimidazole derivatives have shown a broad range of biological activities and have become an important synthon in the development of new drugs . Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. Further studies are also needed to explore its potential applications in various fields.
Mechanism of Action
Target of Action
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate, also known as ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides . .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets . They can act as inhibitors, agonists, or antagonists of their target molecules
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives can have a wide range of effects due to their diverse biological activities
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The benzimidazole moiety in its structure is known to mimic the properties of DNA bases, allowing it to interact with nucleic acids and proteins involved in genetic regulation . This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, this compound can form coordination complexes with metal ions, enhancing its biochemical activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Furthermore, this compound has been observed to alter gene expression profiles by binding to transcription factors and influencing their activity . This compound also impacts cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes, such as topoisomerases, and inhibits their activity by stabilizing the enzyme-DNA complex . Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . These interactions result in changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Degradation products of this compound may also accumulate over time, potentially affecting its overall activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to alterations in metabolite levels and energy production . Additionally, this compound can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and distributed to various cellular compartments . Binding proteins, such as albumin, can facilitate the transport of this compound in the bloodstream and enhance its bioavailability . The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate typically involves the condensation of 1-methylbenzimidazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: A simpler analog without the ethyl oxoacetate group.
Ethyl 2-(benzimidazol-2-yl)-2-oxoacetate: Lacks the methyl group on the benzimidazole ring.
2-(1-Methylbenzimidazol-2-yl)acetic acid: Contains a carboxylic acid group instead of the ethyl ester.
Uniqueness
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is unique due to the presence of both the ethyl ester and oxoacetate groups, which enhance its reactivity and potential for forming various derivatives. This combination of functional groups makes it a valuable compound for diverse chemical and biological applications .
Properties
IUPAC Name |
ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFGCQYKGXJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672579 | |
Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66155-91-7 | |
Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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